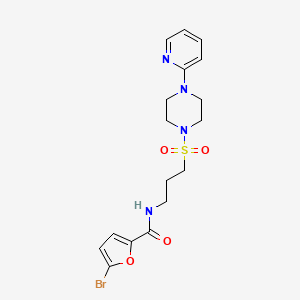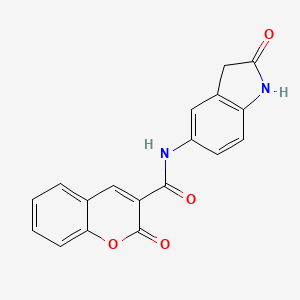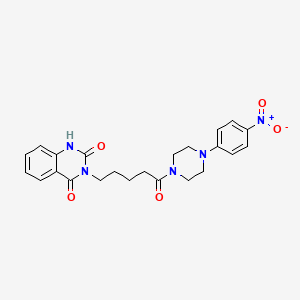![molecular formula C14H15N3O B2653524 N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361639-92-9](/img/structure/B2653524.png)
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide also induces oxidative stress, leading to the production of reactive oxygen species and lipid peroxidation. This can result in damage to cellular components such as proteins, lipids, and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used as a model of Parkinson's disease in animal studies. The compound is easy to administer and produces a consistent and reproducible pattern of neurotoxicity. However, there are limitations to the use of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide as a model of Parkinson's disease. The compound only produces a partial loss of dopaminergic neurons, whereas Parkinson's disease is characterized by a progressive loss of dopaminergic neurons. In addition, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity does not fully replicate the complex pathophysiology of Parkinson's disease.
Orientations Futures
There are several future directions for research on N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications. One area of research is the development of neuroprotective strategies that can prevent or slow the progression of Parkinson's disease. Another area of research is the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, as well as its potential applications in other neurodegenerative diseases.
Méthodes De Synthèse
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylimidazole with benzyl chloride, followed by the reaction of the resulting benzyl derivative with propargyl bromide. The final product, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, can be obtained through a palladium-catalyzed coupling reaction between the propargyl derivative and an aryl halide.
Applications De Recherche Scientifique
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to investigate potential therapeutic strategies for Parkinson's disease.
Propriétés
IUPAC Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-10-12-4-6-13(7-5-12)17-9-8-15-11(17)2/h3-9H,1,10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUESMNZLJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)
![2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2653445.png)
![N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
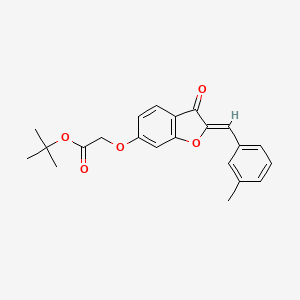
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)
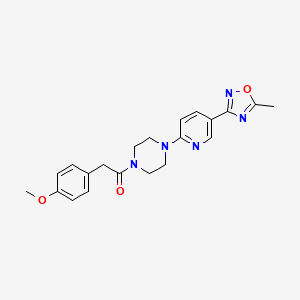
![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)
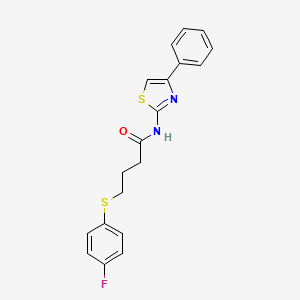
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B2653457.png)
![2,5-dichloro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2653458.png)
![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)
